Cas no 1662682-37-2 (3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

3-Methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative, primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of the tetrahydropyran (THP) protecting group enhances stability and solubility, while the dioxaborolane moiety ensures efficient transmetalation in palladium-catalyzed couplings. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its structural features enable selective functionalization of aromatic systems. The methoxy substituent further modulates reactivity, offering tunable electronic properties for targeted applications. Its shelf-stable crystalline form facilitates handling and storage, making it a practical choice for complex heterocycle construction.
3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
1662682-37-2 structure
Product Name:3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No:1662682-37-2
MF:C15H25BN2O4
MW:308.181004285812
CID:5683133
PubChem ID:148710167
Update Time:2025-10-28

3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 3-methoxy-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • Z4359243736
    • EN300-26573438
    • 1662682-37-2
    • 3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • Inchi: 1S/C15H25BN2O4/c1-14(2)15(3,4)22-16(21-14)11-10-18(17-13(11)19-5)12-8-6-7-9-20-12/h10,12H,6-9H2,1-5H3
    • InChI Key: NXBPRVQLFJSFJG-UHFFFAOYSA-N
    • SMILES: N1(C2OCCCC2)C=C(B2OC(C)(C)C(C)(C)O2)C(OC)=N1

Computed Properties

  • Exact Mass: 308.1907374g/mol
  • Monoisotopic Mass: 308.1907374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 453.1±45.0 °C(Predicted)
  • pka: 2.17±0.19(Predicted)

3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>

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Additional information on 3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Recent Advances in the Study of 3-Methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1662682-37-2)

The compound 3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1662682-37-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic acid derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of protease inhibitors and other therapeutic agents. Its unique structural features, including the dioxaborolane moiety, make it a versatile building block for Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical synthesis.

Recent studies have focused on optimizing the synthesis and applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role in the development of novel kinase inhibitors, demonstrating its efficacy in modulating specific enzymatic pathways implicated in cancer and inflammatory diseases. The study reported a high yield and purity of the compound under optimized reaction conditions, underscoring its potential for scalable production.

Another significant advancement was reported in a 2024 study published in Organic Letters, which explored the compound's utility in the synthesis of boron-containing heterocycles. The researchers utilized 3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a precursor for the development of fluorescent probes, enabling real-time monitoring of cellular processes. This application opens new avenues for diagnostic and therapeutic tools in biomedical research.

In addition to its synthetic utility, the compound has been investigated for its direct biological activity. A preprint on bioRxiv (2024) described its inhibitory effects on certain bacterial enzymes, suggesting potential applications in antimicrobial drug development. The study employed molecular docking and kinetic assays to elucidate the compound's mechanism of action, providing a foundation for further structure-activity relationship (SAR) studies.

Despite these promising developments, challenges remain in the widespread adoption of this compound. Issues such as stability under physiological conditions and selectivity towards specific biological targets need to be addressed. Future research directions may include the design of derivatives with improved pharmacokinetic properties and the exploration of its interactions with other biomolecules.

In conclusion, 3-methoxy-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1662682-37-2) represents a valuable tool in chemical biology and drug discovery. Its versatility in synthesis and potential therapeutic applications make it a compound of interest for ongoing and future research. Continued efforts to optimize its properties and expand its applications will likely yield significant contributions to the field.

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